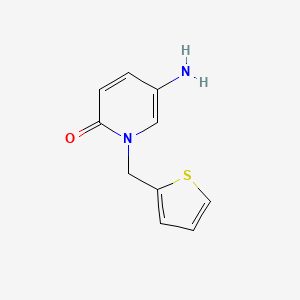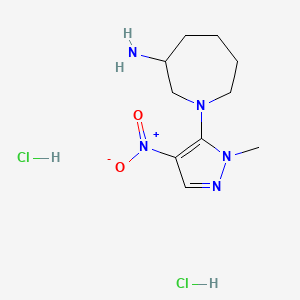
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid followed by subsequent reactions to introduce the azepan-3-amine moiety. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction mixture is then poured into ice water to precipitate the product, which is collected by filtration and purified by recrystallization from acetone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(1-Methyl-4-amino-1H-pyrazol-5-yl)azepan-3-amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its biological activity. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may modulate receptor activity by interacting with receptor sites on cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Uniqueness
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride is unique due to its combination of a pyrazole ring with an azepan-3-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research .
Propiedades
Fórmula molecular |
C10H19Cl2N5O2 |
|---|---|
Peso molecular |
312.19 g/mol |
Nombre IUPAC |
1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H |
Clave InChI |
ZIUDBDKDGACFQA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCCCC(C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)


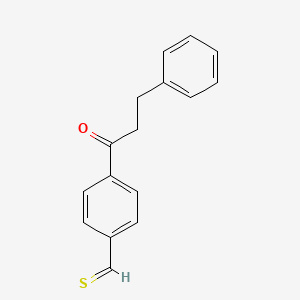
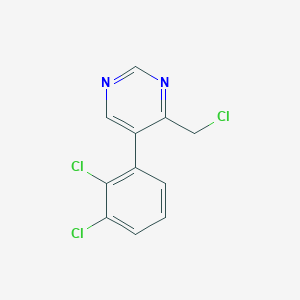
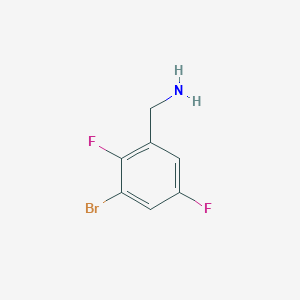
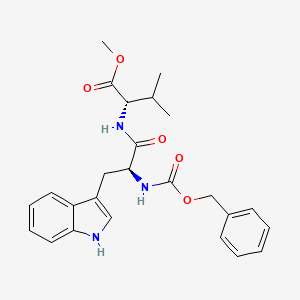
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)

